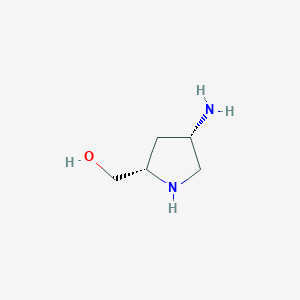
((2S,4S)-4-aminopyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4S)-4-aminopyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a hydroxymethyl group. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol typically involves the chiral resolution of racemic mixtures or the use of enantioselective synthesis methods. One common approach is the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For example, the reduction of (2S,4S)-4-aminopyrrolidin-2-one with a suitable reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chiral separation techniques. Methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: ((2S,4S)-4-aminopyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mecanismo De Acción
The mechanism of action of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparación Con Compuestos Similares
(2S,4S)-4-aminopyrrolidin-2-one: A precursor in the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.
(2S,4S)-4-hydroxypyrrolidin-2-yl)methanol: A closely related compound with a hydroxyl group instead of an amino group.
(2S,4S)-4-methylpyrrolidin-2-yl)methanol: A derivative with a methyl group substitution.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both amino and hydroxymethyl functional groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 |
Clave InChI |
GATJYQXOTIFFMS-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1CO)N |
SMILES canónico |
C1C(CNC1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
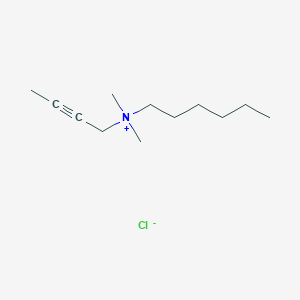

![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)

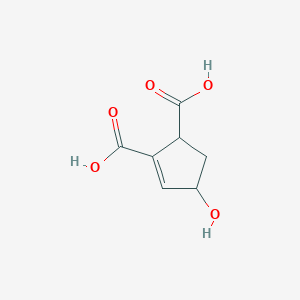
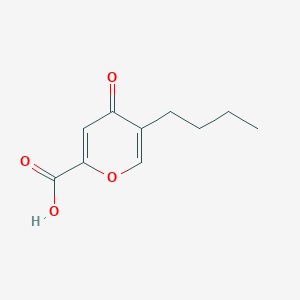
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
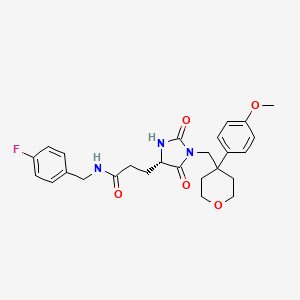

![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

